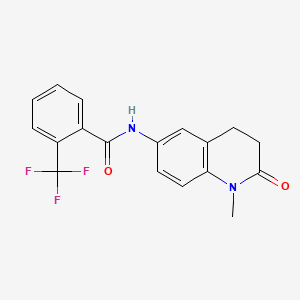

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide

Description

This compound features a benzamide core linked to a 1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl group.

Properties

IUPAC Name |

N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N2O2/c1-23-15-8-7-12(10-11(15)6-9-16(23)24)22-17(25)13-4-2-3-5-14(13)18(19,20)21/h2-5,7-8,10H,6,9H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJWONWBGLZAQFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Amidation Reaction: The final step involves the coupling of the quinoline derivative with a benzoyl chloride derivative to form the benzamide moiety.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts. The major products formed depend on the type of reaction and the specific reagents used.

Scientific Research Applications

Pharmacological Applications

1.1 Antimicrobial Activity

Research has indicated that compounds similar to N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide exhibit notable antimicrobial properties. Studies have shown that derivatives of tetrahydroquinoline can inhibit the growth of various bacterial strains and fungi. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that certain tetrahydroquinoline derivatives displayed potent activity against Staphylococcus aureus and Escherichia coli, suggesting their potential as antimicrobial agents .

1.2 Anticancer Properties

The compound has been investigated for its anticancer potential. Research indicates that tetrahydroquinoline derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cells. A notable study highlighted the ability of certain derivatives to inhibit the growth of breast cancer cells by targeting specific signaling pathways involved in cell survival and proliferation . The structure-activity relationship (SAR) studies conducted on these compounds have provided insights into their mechanism of action and have guided further modifications to enhance their efficacy.

Biochemical Applications

2.1 Enzyme Inhibition

This compound has been explored for its ability to inhibit various enzymes involved in metabolic pathways. For example, studies have shown that similar compounds can act as inhibitors of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. This inhibition could lead to potential applications in treating inflammatory diseases and pain management .

2.2 Modulation of Signal Transduction Pathways

The compound's influence on signal transduction pathways has also been a focus of research. Investigations into its effects on the Transforming Growth Factor beta (TGFβ) signaling pathway revealed that certain derivatives could modulate cellular responses related to fibrosis and cancer progression. This modulation could open avenues for developing therapies targeting TGFβ-related diseases .

Drug Development

3.1 Lead Compound Identification

This compound serves as a lead compound for developing new pharmaceuticals. Its unique structural features allow for modifications that can enhance bioavailability and reduce toxicity while maintaining or improving therapeutic efficacy. Ongoing research aims to optimize its pharmacokinetic properties through structural modifications .

3.2 Formulation Development

The formulation of this compound into various dosage forms is another area of exploration. Researchers are investigating ways to enhance its solubility and stability in formulations to improve patient compliance and therapeutic outcomes. Nanoparticle formulations are being studied as a means to deliver this compound effectively to target sites within the body .

Case Studies

Mechanism of Action

The mechanism of action of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations on the Tetrahydroquinolinyl Group

- 1-Methyl vs. 1-Ethyl (): The compound 2-[(Difluoromethyl)sulfanyl]-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide replaces the 1-methyl group with an ethyl (-CH₂CH₃). This increases steric bulk, which may alter pharmacokinetics (e.g., slower metabolism due to reduced steric hindrance) and solubility. The difluoromethylsulfanyl (-S-CF₂H) group at the benzamide’s 2-position introduces sulfur-based electronegativity, differing from the trifluoromethyl group’s purely electron-withdrawing effects .

- 1-Methyl vs. 1-Benzyl (): N-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide substitutes the methyl group with a benzyl (-CH₂C₆H₅) moiety. Both compounds retain the 2-(trifluoromethyl)benzamide core, suggesting shared mechanisms of action .

Variations in the Benzamide Substituents

- Trifluoromethyl vs. Thioether/Thiazole Groups (): Compounds like 2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-benzamide replace the trifluoromethyl group with thioether-linked heterocycles (e.g., thiazole).

Trifluoromethyl vs. Chloro/Fluoro Groups ():

Derivatives such as N-(2-Chlor-4-fluor-6-methylphenyl)-5-fluor-4-(3-oxo-5,6-dihydro-3H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2(8H)-yl)-2-[(2S)-1,1,1-trifluorpropan-2-yl]oxy]benzamide incorporate halogens (Cl, F) and fused heterocycles. These substitutions likely enhance target affinity in enzyme inhibition (e.g., kinases) but increase molecular weight and complexity .

Comparative Data Table

Biological Activity

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C19H18F3N2O |

| Molecular Weight | 344.36 g/mol |

| CAS Number | 921914-11-6 |

| LogP | 2.7258 |

| Polar Surface Area | 45.87 Ų |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The sulfonamide group in similar compounds has been shown to inhibit specific enzymes by mimicking natural substrates. This inhibition can disrupt metabolic pathways critical for cell survival and proliferation.

- DNA Intercalation : The quinoline moiety can intercalate with DNA, potentially leading to the inhibition of DNA replication and transcription. This property is significant in the context of cancer therapy as it may induce apoptosis in rapidly dividing cells.

- Antimicrobial Activity : Preliminary studies suggest that related compounds exhibit antimicrobial properties, which could extend to this compound as well. The trifluoromethyl group may enhance lipophilicity, improving membrane permeability and bioavailability .

Anticancer Activity

Research indicates that compounds with similar structures have demonstrated anticancer properties. For instance:

- In vitro studies showed that related tetrahydroquinoline derivatives effectively inhibited the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .

- A study involving a structurally related compound revealed that it inhibited tumor growth in xenograft models through mechanisms involving apoptosis induction and anti-proliferative effects on cancer cells .

Antimicrobial Effects

The potential antimicrobial activity of this compound has been explored in various studies:

- Compounds with similar structural motifs have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar antimicrobial properties .

Case Studies

- In Vivo Studies : A study on a related compound demonstrated significant tumor reduction in murine models when administered at specific dosages over a defined period. The mechanism was linked to enhanced apoptosis markers and reduced proliferation rates in treated tumors .

- Cell Culture Studies : In vitro assays indicated that treatment with this compound resulted in increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a mechanism for inducing cell death in cancer cells .

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide?

Methodological Answer:

The synthesis can be optimized by:

- Stepwise coupling : Use a nucleophilic aromatic substitution (SNAr) reaction between 2-(trifluoromethyl)benzoyl chloride and the tetrahydroquinolin-6-amine precursor. Ensure stoichiometric control (1:1.05 molar ratio) to minimize unreacted intermediates .

- Solvent selection : Dichloromethane (CH2Cl2) or acetonitrile (CH3CN) under inert atmospheres (N2/Ar) enhances reaction homogeneity and reduces side reactions .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity (>95% by HPLC). Monitor decomposition risks via TLC under UV light, as benzamide derivatives may degrade at room temperature .

Basic: How should researchers characterize this compound spectroscopically?

Methodological Answer:

- NMR : Use ¹H/¹³C NMR in deuterated DMSO or CDCl3. The trifluoromethyl group (CF3) appears as a singlet near δ 125–130 ppm in ¹³C NMR. The tetrahydroquinolin-2-oxo moiety shows characteristic carbonyl signals at ~170 ppm .

- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (C19H15F3N2O2, theoretical MW: 360.11 g/mol). Fragmentation patterns should align with benzamide cleavage (m/z 177 for 2-(trifluoromethyl)benzoyl ion) .

Advanced: How can crystallographic data resolve structural ambiguities in this compound?

Methodological Answer:

- SHELXL refinement : Employ SHELXL for small-molecule refinement. Use high-resolution (<1.0 Å) X-ray diffraction data to model the CF3 group’s electron density accurately, accounting for potential disorder .

- Mercury CSD analysis : Utilize Mercury’s void visualization and packing similarity tools to compare intermolecular interactions (e.g., hydrogen bonds between the amide carbonyl and adjacent aromatic rings). Cross-validate against Cambridge Structural Database (CSD) entries for analogous benzamides .

Advanced: How does the trifluoromethyl group influence the compound’s stability and bioactivity?

Methodological Answer:

- Lipophilicity enhancement : The CF3 group increases logP by ~0.5–1.0 units, improving membrane permeability (calculated via MarvinSketch). Validate experimentally using shake-flask HPLC .

- Metabolic stability : In vitro microsomal assays (e.g., human liver microsomes) show reduced oxidative metabolism due to CF3’s electron-withdrawing effects. Compare half-life (t1/2) to non-fluorinated analogs .

- SAR studies : Replace CF3 with Cl, CH3, or H to assess its role in target binding. Use molecular docking (AutoDock Vina) to map interactions with hypothetical receptors (e.g., kinase domains) .

Advanced: How to address contradictions in thermal stability data under varying conditions?

Methodological Answer:

- DSC/TGA analysis : Perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under N2 (5°C/min ramp). A melting point >150°C with <5% mass loss indicates solid-state stability. Discrepancies may arise from polymorphic forms; confirm via powder XRD .

- Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks. Monitor degradation by HPLC. If decomposition occurs, add antioxidants (e.g., BHT) or use amber vials to block light-induced radical reactions .

Basic: What safety protocols are critical during synthesis?

Methodological Answer:

- Hazard mitigation : Use p-trifluoromethylbenzoyl chloride in a fume hood (toxic vapor risk). Neutralize acidic byproducts with 10% NaHCO3 before disposal .

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Conduct a COSHH assessment for O-benzyl hydroxylamine hydrochloride (skin/eye irritant) .

Advanced: How to resolve discrepancies in biological assay results across studies?

Methodological Answer:

- Dose-response normalization : Re-express data as % inhibition relative to positive controls (e.g., staurosporine for kinase assays). Address batch variability by repeating assays with the same compound lot .

- Solvent interference checks : Ensure DMSO concentration is ≤0.1% in cell-based assays. Compare results with solvent-only controls to rule out artifactual inhibition .

Basic: What chromatographic methods are optimal for purity analysis?

Methodological Answer:

- HPLC conditions : Use a C18 column (4.6 × 150 mm, 5 µm), 1.0 mL/min flow, and UV detection at 254 nm. Mobile phase: 60% acetonitrile/40% H2O (0.1% TFA). Retention time should match reference standards within ±0.2 min .

Advanced: How to design a structure-activity relationship (SAR) study for this compound?

Methodological Answer:

- Scaffold diversification : Synthesize analogs with modifications to the tetrahydroquinolin ring (e.g., methyl → ethyl) and benzamide substituents (e.g., CF3 → OCF3). Use a 96-well plate format for parallel biological screening .

- Statistical analysis : Apply multivariate regression (e.g., PLS) to correlate physicochemical descriptors (logP, polar surface area) with IC50 values. Validate models via leave-one-out cross-validation .

Advanced: What computational tools predict this compound’s interaction with biological targets?

Methodological Answer:

- Molecular dynamics (MD) simulations : Use GROMACS with CHARMM36 force field to model binding to putative targets (e.g., G-protein-coupled receptors). Analyze hydrogen bonds and hydrophobic contacts over 100 ns trajectories .

- Free energy perturbation (FEP) : Calculate relative binding affinities for CF3 vs. CH3 analogs with Schrödinger’s FEP+ module. Validate predictions with in vitro Kd measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.